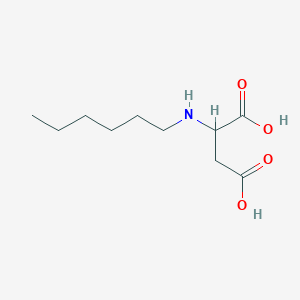

N-Hexyl aspartic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-(hexylamino)butanedioic acid |

InChI |

InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

PYDOKXUMDNRVSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Hexyl Aspartic Acid and Its Congeners

Direct N-Alkylation Strategies

Direct N-alkylation represents the most straightforward conceptual approach to synthesizing N-hexyl aspartic acid. This involves the formation of a carbon-nitrogen bond between the aspartic acid scaffold and a hexyl group. The success of this strategy hinges on managing the reactivity of the starting materials and minimizing side reactions.

Synthesis via Aspartic Acid Esters and Hexyl Halides

A common and traditional method for N-alkylation involves the nucleophilic substitution reaction between an aspartic acid ester and a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane. nih.gov In this approach, the carboxylic acid groups of aspartic acid are first protected as esters (e.g., dimethyl or diethyl esters) to prevent them from reacting with the base or the alkylating agent. The esterification also improves the solubility of the amino acid in organic solvents suitable for the alkylation reaction.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a mild, non-nucleophilic base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbon of the hexyl halide. However, this process is not without its challenges. Over-alkylation can occur, leading to the formation of the tertiary amine, N,N-dihexyl aspartic acid ester. Another significant challenge is the potential for racemization at the chiral α-carbon, especially under harsh basic conditions or at elevated temperatures. nih.govresearchgate.net

| Parameter | Typical Reagents/Conditions | Purpose/Considerations |

|---|---|---|

| Aspartate Substrate | Dimethyl aspartate, Diethyl aspartate | Ester groups protect carboxyl functions and enhance solubility. |

| Alkylating Agent | 1-Bromohexane, 1-Iodohexane | Iodides are more reactive but bromides are more common and cost-effective. |

| Base | K₂CO₃, Cs₂CO₃, Diisopropylethylamine (DIEA) | Deprotonates the amine. A weak, non-nucleophilic base is preferred to minimize side reactions. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Polar aprotic solvents are required to dissolve the reactants and facilitate the SN2 reaction. |

| Potential Side Reactions | Di-alkylation, Racemization, Transesterification | Controlling stoichiometry and reaction conditions is critical for achieving mono-alkylation and retaining stereochemistry. nih.gov |

Modern variations of this reaction utilize advanced catalytic systems, such as copper metallaphotoredox catalysis, which can couple alkyl halides with N-nucleophiles under milder conditions, potentially offering better control over selectivity. nih.gov

Regioselective N-Alkylation Approaches

When starting with unprotected aspartic acid, achieving regioselectivity—the exclusive alkylation of the nitrogen atom over the two oxygen atoms of the carboxyl groups—is a significant challenge. Direct alkylation under basic conditions would likely lead to a mixture of N-alkylated and O-alkylated products.

One approach to control this is to perform the reaction in an aqueous medium where pH can be carefully controlled. By maintaining a pH between 7 and 14, the carboxyl groups exist primarily as carboxylate anions, which are less nucleophilic than the neutral amino group, thus favoring N-alkylation. The use of specific metal cations can sometimes enhance yield and selectivity in such aqueous systems. google.com

A more robust strategy involves the use of specific N-protecting groups that enhance the acidity of the N-H bond, such as the o-nitrobenzenesulfonyl (o-NBS) group. monash.edu The resulting sulfonamide is sufficiently acidic to be deprotonated by a weak base like potassium carbonate. The subsequent alkylation with a hexyl halide proceeds efficiently, and the o-NBS group can be cleanly removed under mild conditions to yield the desired this compound. This multi-step but highly controlled approach avoids the regioselectivity issues inherent in the direct alkylation of the unprotected amino acid. monash.edu

Multistep Synthesis via Intermediate Precursors

Multistep syntheses offer greater control over the final product's structure and stereochemistry. These pathways involve building the this compound molecule by reacting hexylamine (B90201) with a suitable four-carbon dicarboxylic acid scaffold.

Incorporation of Hexylamine into Aspartate Scaffolds

A highly effective method for preparing N-alkylated aspartic acids is through the Michael addition of an amine to an α,β-unsaturated dicarboxylic acid ester, such as dimethyl fumarate (B1241708) or dimethyl maleate. researchgate.netnih.gov In this reaction, hexylamine acts as a nucleophile, attacking one of the double-bonded carbons. The reaction is often performed in an alcohol or without a solvent and can proceed smoothly to give the N-hexyl aspartate ester, which is then hydrolyzed to the final product. A similar approach involves the reaction of amines with maleic anhydride (B1165640), which yields N-alkyl-aspartic acids after hydrolysis. researchgate.net

Another powerful strategy is reductive amination. This involves the reaction of hexylamine with a keto-acid precursor, such as oxaloacetic acid or its ester derivative. The amine first forms an imine intermediate with the ketone, which is then reduced in situ to the corresponding amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This method is a cornerstone of N-substituted amino acid synthesis. rsc.org

| Method | Precursors | Key Features |

|---|---|---|

| Michael Addition | Hexylamine + Dimethyl fumarate/maleate | Efficient C-N bond formation under mild conditions. Often results in β-amino acid derivatives. researchgate.netnih.gov |

| Reductive Amination | Hexylamine + Oxaloacetic acid ester | Versatile method applicable to a wide range of amines and keto-acids. rsc.org |

| Ring-opening of Anhydride | Hexylamine + Maleic anhydride | Provides N-alkyl-aspartic acids after a hydrolysis step. researchgate.net |

Enantioselective Pathways for Chiral this compound

For many applications, obtaining a single enantiomer (typically the L-form) of this compound is essential. Biocatalysis and asymmetric chemical synthesis are the primary routes to achieve this.

Biocatalytic Synthesis: Enzymes offer unparalleled stereocontrol. C-N lyases, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase and engineered methylaspartate ammonia (B1221849) lyases, can catalyze the asymmetric addition of amines to fumarate. rsc.orgnih.gov This reaction produces the corresponding N-substituted L-aspartic acids with excellent enantiopurity (>99% enantiomeric excess) and in good yields. rsc.org This biocatalytic hydroamination represents a green and highly efficient one-step synthesis of the chiral target molecule. researchgate.net

Asymmetric Chemical Synthesis: Chemical methods often rely on the use of a chiral auxiliary or a chiral catalyst. For instance, a chiral auxiliary can be attached to the amine or the acid precursor to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. researchgate.net More advanced methods employ enantioconvergent catalysis, where a chiral catalyst transforms a racemic starting material into a single enantiomer of the product. Nickel-catalyzed cross-coupling reactions, for example, can couple racemic α-haloglycine derivatives with organozinc reagents to produce a wide variety of protected α-amino acids with high enantioselectivity. nih.govcaltech.edu

| Approach | Method | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Biocatalysis | Enzymatic hydroamination of fumarate with hexylamine using a C-N lyase. | >99% | rsc.org |

| Asymmetric Catalysis | Nickel-catalyzed enantioconvergent cross-coupling of a racemic α-halo ester with a hexyl-organozinc reagent. | ~90-95% | nih.gov |

| Chiral Auxiliary | Michael addition using a chiral amine reagent (e.g., TMS-SAMP) followed by alkylation. | ≥96% | researchgate.net |

Solid-Phase Synthesis Techniques for Peptide and Peptidomimetic Conjugates

This compound can serve as a building block in the solid-phase synthesis of peptides and peptidomimetics. The incorporation of N-alkylated amino acids like this compound into a peptide sequence is a known strategy to increase the resulting peptide's resistance to enzymatic degradation and improve its membrane permeability. monash.edu

In solid-phase peptide synthesis (SPPS), a protected version of this compound is required. Typically, the α-amino group would be protected with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the side-chain and α-carboxyl groups would be protected with acid-labile groups (e.g., t-butyl esters). This orthogonally protected monomer is then coupled to a growing peptide chain anchored to an insoluble resin support. peptide.com The synthesis proceeds through iterative cycles of deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired sequence is assembled. peptide.comcsic.es

This methodology also allows for the creation of complex conjugates. Once the peptide containing the this compound residue is synthesized on the solid support, further modifications can be made. For example, other molecules like fluorophores, lipids, or oligonucleotides can be attached to the N-terminus or to the side chain of another amino acid in the sequence, leading to complex peptidomimetic structures for various biomedical and technological applications. nih.govmdpi.comacs.org The synthesis of polypeptides can also be achieved through the ring-opening polymerization of N-carboxyanhydrides (NCAs), where n-hexylamine can be used as an initiator to produce polymers with an N-terminal hexyl group. illinois.eduresearchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. royalsocietypublishing.org These principles guide the development of more sustainable synthetic protocols. rsc.org

Key green approaches applicable to this compound synthesis include:

Use of Aqueous Media: A significant green strategy is the replacement of toxic organic solvents with water. An analogous green synthesis of N-substituted glycine (B1666218) derivatives, including a hexyl variant, has been successfully performed in water. nih.govacs.org This method involves the reaction of an alkylamine (e.g., hexylamine) with chloroacetic acid in an aqueous solution, eliminating the need for hazardous solvents and simplifying product isolation. acs.org This approach is highly relevant for the synthesis of this compound from a suitable halo-succinic acid precursor.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, often in aqueous environments. mdpi.com The industrial production of L-aspartic acid itself is a prime example of biocatalysis, utilizing the enzyme L-aspartate ammonia-lyase for the amination of fumarate. wikipedia.org For this compound, engineered enzymes, such as variants of methylaspartate ammonia lyase, show potential for the enantioselective synthesis of N-substituted aspartic acids. acs.org

Microwave-Assisted Synthesis: Microwave irradiation is a green heating technology that can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.comunivpancasila.ac.id The synthesis of N-substituted compounds can often be accelerated under microwave conditions, making it a viable green alternative for the alkylation of aspartic acid. univpancasila.ac.id

Mechanochemistry: Solvent-free reaction conditions represent a high level of green synthesis. Mechanochemical methods, which involve reactions induced by mechanical grinding, have been optimized for the synthesis of N-substituted amines from substituted halides and amines. mdpi.com These reactions can proceed rapidly at room temperature with high yields and without the need for chromatographic purification, presenting a promising avenue for this compound synthesis. mdpi.com

| Green Chemistry Approach | Principle(s) Applied | Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Aqueous Synthesis | Safer Solvents | Eliminates hazardous organic solvents, simplifies workup, reduces waste. | nih.govacs.org |

| Biocatalysis | Use of Catalysis, Renewable Feedstocks | High enantioselectivity, mild reaction conditions (room temperature, neutral pH), biodegradable catalyst. | acs.orgmdpi.comwikipedia.org |

| Microwave-Assisted Synthesis | Energy Efficiency | Significant reduction in reaction time, potential for higher yields, uniform heating. | mdpi.comunivpancasila.ac.id |

| Mechanochemistry (Grinding) | Prevent Waste, Safer Solvents | Solvent-free conditions, high atom economy, reduced reaction time, simple product isolation. | mdpi.com |

Analytical Validation of Synthetic Purity and Isomeric Composition

The validation of synthesized this compound requires a suite of analytical techniques to confirm its chemical structure, assess its purity, and determine its isomeric composition.

Purity and Structural Confirmation

The primary confirmation of the molecular structure and purity is typically achieved through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. They provide information on the connectivity of atoms and the chemical environment of the protons and carbons, confirming the presence of the hexyl group attached to the nitrogen of the aspartic acid backbone. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch). nih.govresearchgate.net

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound, ensuring it matches the theoretical mass of this compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for assessing purity. A pure sample will ideally show a single peak under various conditions. HPLC coupled with a fluorescence detector, often after derivatization with agents like o-phthaldiadehyde, is a highly sensitive method for quantifying amino acids and their derivatives. researchgate.netplos.org The method's validation includes assessing linearity, recovery, and limits of detection (LOD) and quantification (LOQ). plos.orgnih.gov

| Analytical Technique | Purpose | Typical Findings for this compound | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirms covalent structure, including attachment of the hexyl chain to the amine nitrogen. | nih.govresearchgate.net |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for C=O, O-H, C-H, and N-H bonds. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the mass-to-charge ratio (m/z) corresponding to the molecular ion of the compound. | nih.govresearchgate.net |

| HPLC | Purity Assessment & Quantification | A single, sharp peak indicates high purity. Used to quantify the compound in a sample. | plos.org |

Isomeric Composition Analysis

Aspartic acid presents a significant analytical challenge because it can exist in four isomeric forms: L-Asp, D-Asp, L-isoAsp, and D-isoAsp. nsf.govrsc.org The isoaspartate (isoAsp) form arises from a succinimide (B58015) intermediate, which introduces an additional methylene (B1212753) group into the peptide backbone, creating a structural isomer. nih.govnih.gov Differentiating these isomers is critical.

Liquid Chromatography (LC) : Reversed-phase HPLC is the most common technique used to separate these isomers. nih.gov The different three-dimensional structures of the isomers lead to different retention times on the chromatographic column, allowing for their separation and quantification. nih.gov Specific chiral columns are employed to resolve the L- and D-enantiomers. nih.gov

Tandem Mass Spectrometry (MS/MS) : While isomers have the same mass, their fragmentation patterns upon collision-induced dissociation (CID) can sometimes differ. However, for distinguishing epimers (L- vs. D-), CID is often insufficient. nsf.gov Advanced fragmentation techniques are more effective. Charge Transfer Dissociation (CTD) and Ultraviolet Photodissociation (UVPD) can generate diagnostic fragment ions that differentiate Asp from isoAsp residues. nsf.govresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) : This technique separates ions based on their size and shape (collisional cross-section) in the gas phase. Cyclic IM-MS (cIMS), in particular, can achieve high-resolution separation of isomers that are difficult to distinguish by mass or standard chromatography alone, providing distinct arrival time distributions for each isomeric form. nih.gov

| Analytical Technique | Principle of Separation/Differentiation | Isomers Differentiated | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Differential partitioning based on 3D structure and polarity. | Asp vs. isoAsp forms. | nih.gov |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | L- vs. D-enantiomers. | nih.gov |

| Advanced MS/MS (CTD, UVPD) | Generation of unique fragment ions based on isomeric structure. | Asp vs. isoAsp forms. | nsf.govrsc.orgresearchgate.net |

| Ion Mobility-MS (IM-MS) | Separation based on ion shape and size (collisional cross-section). | All four isomers (L-Asp, D-Asp, L-isoAsp, D-isoAsp). | nih.gov |

Molecular Design and Structure Activity Relationship Sar Studies of N Hexyl Aspartic Acid Derivatives

Conformational Analysis of the N-Hexyl Moiety within Modified Aspartate Scaffolds

The biological activity and material properties of N-Hexyl aspartic acid derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, conducted through both theoretical calculations and experimental methods, is essential for understanding the spatial arrangement of the molecule, particularly the flexible N-hexyl chain. rsc.orgresearchgate.net

The N-hexyl group, a six-carbon aliphatic chain, introduces a significant number of rotatable single bonds to the aspartate backbone. The preferred conformations, or rotamers, of this chain are dictated by a delicate balance of intramolecular forces. researchgate.net Steric hindrance between hydrogen atoms on adjacent carbons (torsional strain) favors a staggered, extended zig-zag conformation for the alkyl chain. imperial.ac.uk However, this ideal conformation can be influenced by other interactions within the molecule and its environment.

Computational modeling, using methods like molecular dynamics (MD) simulations, allows for the exploration of the conformational landscape of the N-hexyl moiety. nih.gov These studies reveal that while the extended conformation is energetically favorable, the chain can fold back upon itself or interact with the aspartic acid side chain. The relative populations of these conformers are determined by dihedral angles along the hexyl chain and between the chain and the aspartate core. researchgate.net Factors such as intramolecular hydrogen bonding and steric repulsion play a significant role in determining the relative stabilities of different conformers. researchgate.net

Table 1: Key Dihedral Angles Influencing this compound Conformation This is an illustrative table based on general principles of conformational analysis.

| Dihedral Angle | Description | Preferred Conformation | Factors Influencing Preference |

| τ1 (Cα-N-C1'-C2') | Rotation around the N-C bond of the hexyl group | Trans/Staggered | Minimizes steric clash between the hexyl chain and the aspartate backbone. |

| τ2-τ5 (Cn'-Cn+1') | Rotations within the hexyl chain backbone | Anti (180°) | Minimizes torsional strain, leading to an extended zig-zag chain. |

| χ1 (N-Cα-Cβ-Cγ) | Rotation of the aspartic acid side chain | g+, t, g- | Influenced by potential interactions with the folded N-hexyl chain. |

Impact of N-Hexyl Chain Length and Branching on Molecular Recognition and Bioactivity

The structure-activity relationship (SAR) of N-alkylated aspartic acid derivatives is heavily influenced by the nature of the alkyl substituent. The length and branching of the N-alkyl chain directly modulate the molecule's interaction with biological targets. N-alkylation, in general, increases the lipophilicity of the amino acid, which can enhance membrane permeability and bioavailability. monash.edu

Increasing the alkyl chain length from smaller groups (e.g., methyl) to a hexyl group systematically increases hydrophobicity. nih.gov This often leads to stronger interactions with hydrophobic pockets in proteins. However, there is typically an optimal chain length for bioactivity; chains that are too long may introduce steric clashes or be too lipophilic, leading to poor solubility or non-specific binding. nih.gov For instance, in a series of N-substituted glycine (B1666218) derivatives, increasing the hydrocarbon branch was predicted to increase biological activity by diminishing the energy gap between frontier orbitals. acs.org

Branching of the alkyl chain, such as using an isohexyl or neo-hexyl group instead of the linear n-hexyl chain, introduces steric bulk. This can either enhance or diminish bioactivity depending on the topology of the binding site. A branched chain might provide a better fit for a specifically shaped pocket, leading to increased potency and selectivity. Conversely, it could also prevent the molecule from accessing a narrow binding cleft.

Table 2: Illustrative SAR of N-Alkyl Aspartic Acid Derivatives This table is a hypothetical representation based on established SAR principles for N-alkylated amino acids.

| N-Alkyl Substituent | Chain Length | Branching | Predicted Lipophilicity (LogP) | Predicted Receptor Binding Affinity (IC₅₀) | Rationale |

| N-Propyl | 3 | None | Low | Moderate | Baseline affinity with moderate hydrophobicity. |

| N-Hexyl | 6 | None | Moderate | High | Optimal length for hydrophobic pocket interaction. |

| N-Octyl | 8 | None | High | Moderate-Low | Potential for decreased solubility or steric hindrance. acs.org |

| N-isohexyl | 6 | Branched | Moderate | Variable | Affinity depends on binding site topology; may improve fit or cause steric clash. |

Stereochemical Influences on Derivative Functionality

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. Since biological systems, such as enzymes and receptors, are chiral, they often exhibit a high degree of stereoselectivity towards their ligands. For this compound, the primary source of chirality is the α-carbon of the aspartate core.

The naturally occurring form is L-aspartic acid. An N-Hexyl L-aspartic acid derivative will present its functional groups—the N-hexyl chain, the α-carboxyl group, and the side-chain carboxyl group—in a specific spatial orientation. Its enantiomer, N-Hexyl D-aspartic acid, is a mirror image and will present these groups in the opposite orientation. This difference can lead to vastly different biological effects. For example, in studies on glutamate (B1630785) receptors, D-aspartate and L-aspartate were found to have distinct activities, with D-aspartate competitively blocking AMPA receptors while L-aspartate had little inhibitory action. nih.govnih.gov This suggests that a receptor's binding pocket is exquisitely sensitive to the stereochemistry of the ligand.

The specific configuration (L- or D-) dictates how the N-hexyl chain is positioned relative to the other functional groups, influencing its ability to fit into a binding site and form productive interactions. acs.org Therefore, the synthesis of stereochemically pure this compound derivatives is crucial for elucidating their precise biological functions and developing selective therapeutic agents.

Rational Design Principles for Modulating Specific Biological and Material Interactions

Rational design involves the deliberate modification of a molecule's structure to achieve a desired property or function. nih.gov For this compound derivatives, this approach is used to fine-tune interactions with specific biological targets or to control the assembly of molecules into functional materials. frontiersin.org

Key principles in the rational design of these derivatives include:

Modulating Lipophilicity: The hexyl group imparts significant lipophilicity. This can be strategically exploited to enhance a molecule's ability to cross cell membranes. For peptide-based drugs, N-alkylation is a known strategy to increase bioavailability. monash.edu

Introducing Conformational Constraints: While the hexyl chain adds flexibility, other parts of the aspartate scaffold can be modified to reduce the number of accessible conformations. This "rigidification" can lock the molecule into its bioactive conformation, increasing potency and reducing off-target effects. nih.gov

Optimizing Target Interactions: Based on the known structure of a biological target (e.g., an enzyme's active site), the this compound scaffold can be modified to maximize favorable interactions (hydrophobic, electrostatic) and minimize unfavorable ones. nih.gov For example, if the target has a deep, non-polar pocket, the linear n-hexyl chain may be ideal. If the pocket is more open, a branched alkyl group might be introduced to improve shape complementarity.

Controlling Self-Assembly: In materials science, N-alkylated amino acids can act as surfactants or building blocks for hydrogels and nanoparticles. The balance between the hydrophilic aspartic acid headgroup and the hydrophobic hexyl tail dictates how these molecules arrange themselves in aqueous environments, allowing for the rational design of materials with specific nanoscale structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound analogs, where the alkyl chain or other parts of the scaffold are systematically varied, QSAR can provide valuable insights for predicting the activity of new, unsynthesized compounds. researchgate.net

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), begins with a set of molecules with known biological activities. nih.gov The process involves:

Conformational Alignment: The three-dimensional structures of all molecules in the series are generated and aligned based on a common scaffold. nih.gov Proper alignment is critical for the accuracy of the model.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to build a mathematical equation that relates the variations in the calculated fields (the independent variables) to the variations in biological activity (the dependent variable). nih.gov

Model Validation and Interpretation: The resulting QSAR model is rigorously validated to ensure its statistical significance and predictive power. nih.gov The model can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For this compound analogs, these maps could indicate where steric bulk is favored or disfavored, or where positive or negative electrostatic potential would be beneficial, guiding the design of more potent derivatives. researchgate.net

Biological Interactions and Mechanistic Elucidation of N Hexyl Aspartic Acid Systems

Enzyme Modulation and Inhibition Mechanisms

The dual hydrophilic-lipophilic nature of N-hexyl aspartic acid suggests its potential to interact with enzymes that recognize either amino acids or fatty acids, or both. Its structure can be viewed as a mimic of natural substrates or as a fragment that can occupy binding pockets, leading to modulation or inhibition of enzyme activity.

Aspartyl proteases are a class of proteolytic enzymes that utilize two conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. cambridgemedchemconsulting.com The catalytic mechanism involves a water molecule activated by the two aspartate residues, which acts as a nucleophile to attack the substrate's peptide bond, leading to a tetrahedral transition state. cambridgemedchemconsulting.com

While direct studies on the interaction between this compound and aspartyl proteases are not prominent in the literature, research on related compounds provides significant insights. A notable example involves the design of a sensing element for aspartyl proteases, such as pepsin and HIV-1 protease, using a fragment of the known inhibitor pepstatin. nih.gov In this study, a peptide fragment was modified with an n-hexyl group at one end (termed Pepsta(h)). nih.gov This n-hexyl-containing fragment was then used to form a self-assembled monolayer that specifically binds to pepsin, indicating that the hexyl group is a compatible feature within an aspartyl protease inhibitor scaffold. nih.gov The lipophilic n-hexyl tail is likely accommodated within a hydrophobic pocket (S-pockets) of the enzyme's active site, a common feature exploited in the design of potent protease inhibitors.

Based on these principles, it can be hypothesized that this compound could function as a fragment-like inhibitor. The aspartic acid head group could mimic a substrate's amino acid residue, potentially interacting with the catalytic aspartates or other residues in the active site, while the hexyl tail could occupy a nearby hydrophobic pocket, leading to competitive inhibition.

Fatty acid biosynthesis is a fundamental metabolic process carried out by a set of enzymes collectively known as fatty acid synthases (FAS). nih.gov These enzymes are crucial for producing fatty acids from precursors like acetyl-CoA and malonyl-CoA and represent significant targets for antimicrobial and anticancer drug development. nih.govpnas.org

The influence of an n-hexyl group on enzymes within this pathway has been explored in the context of developing novel inhibitors. In research targeting the fatty acid synthase type II (FAS-II) system, which is found in bacteria, a series of inhibitors based on a 4-pyridone scaffold were synthesized and tested against FabV, an enoyl-acyl carrier protein (ACP) reductase. In these studies, the n-hexyl chain was kept as a constant structural feature, while other parts of the molecule were systematically modified to probe structure-activity relationships. The consistent presence of the n-hexyl group across the series of potent inhibitors suggests its importance in anchoring the molecule within the enzyme's active site, likely through hydrophobic interactions within the substrate-binding tunnel.

The table below summarizes hypothetical data based on the described research, illustrating how inhibitor potency might change with modifications to a separate part of the molecule (Ring B) while the n-hexyl group remains fixed.

| Compound ID | Fixed Moiety (Ring A) | Variable Moiety (Ring B) | Relative Inhibitory Potency |

| 1 | n-Hexyl | Unsubstituted Phenyl | Moderate |

| 2 | n-Hexyl | para-Nitro Phenyl | High |

| 3 | n-Hexyl | para-Amino Phenyl | High |

| 4 | n-Hexyl | ortho-Methyl Phenyl | Low |

This demonstrates the compatibility and utility of an n-hexyl group in the design of inhibitors for fatty acid biosynthesis enzymes. As an N-acylated amino acid, this compound itself is a conjugate of a fatty acid-like tail and an amino acid, making its potential interaction with FAS enzymes a subject of scientific interest.

The metabolism of N-acylated amino acids is regulated by a specific set of enzymes that catalyze either their synthesis or degradation. A well-studied analogue of this compound is N-acetyl-L-aspartic acid (NAA), the second most abundant amino acid derivative in the brain. nih.gov NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (Asp-NAT), which has been identified as the protein NAT8L. nih.gov

The substrate specificity of enzymes like NATs is often finely tuned. For instance, NAT8L is known to be specific for L-aspartate and utilizes acetyl-CoA. nih.gov The replacement of the small, two-carbon acetyl group with a much bulkier six-carbon hexyl group would likely have a profound impact on the interaction with NAT8L. It is probable that this compound would not be a substrate for NAT8L due to steric hindrance in the active site. It might, however, act as a competitive inhibitor by binding to the enzyme but failing to be catalytically processed.

Broader specificity is seen in other enzymes that handle N-acylated amino acids. The family of bioactive N-acyl amino acids is known to be regulated by enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), which exhibit bidirectional synthase and hydrolase activity. nih.govelifesciences.org The substrate specificity of these enzymes often depends on the length of the acyl chain. ub.edu For example, studies on carnitine acetyltransferase show that specific amino acid residues within the active site determine whether the enzyme prefers short-chain or long-chain acyl-CoAs. ub.edu It is therefore plausible that this compound could be a substrate or modulator for enzymes like FAAH or PM20D1, which are adapted to accommodate a range of fatty acyl chains.

Receptor Ligand Binding and Signal Transduction Pathways

The amphiphilic nature of N-acylated amino acids makes them ideal candidates for interacting with membrane-bound receptors. The amino acid head group can provide binding specificity and engage in polar interactions, while the lipid tail can interact with hydrophobic pockets on the receptor protein or with the surrounding lipid bilayer, influencing receptor conformation and signaling. nih.gov

N-acyl amino acids (NAAs) are increasingly recognized as a source of signaling molecules and as versatile scaffolds for developing new therapeutic agents that target membrane proteins like G-protein coupled receptors (GPCRs) and ion channels. nih.govresearchgate.net This class of compounds provides a rich molecular framework for creating ligands that engage novel binding sites and modulatory mechanisms. nih.gov

This compound embodies the key features of a useful pharmacological scaffold:

A Hydrophilic "Head": The aspartic acid moiety is negatively charged at physiological pH and contains carboxyl and amide groups capable of forming strong ionic bonds and hydrogen bonds. This allows it to mimic endogenous ligands, such as the neurotransmitters glutamate (B1630785) and aspartate.

A Lipophilic "Tail": The n-hexyl group is a flexible, uncharged, and hydrophobic chain. This tail can explore and bind to non-polar pockets within a receptor's binding site or an allosteric site. It can also anchor the molecule in the cell membrane, positioning the head group for optimal interaction with the extracellular or transmembrane domains of a receptor.

The utility of NAA scaffolds has been demonstrated in the discovery of ligands for various receptors. For instance, libraries of N-acylated amino acid derivatives have been screened to identify novel inhibitors of nuclear receptors, such as the retinoic acid receptor-related orphan receptors (RORs), underscoring the power of this molecular architecture in drug discovery. mdpi.com

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, neuronal plasticity, and various neurological processes. wikipedia.orgnih.gov Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. nih.gov The receptor itself is named for its specific agonist, N-methyl-D-aspartic acid, a derivative of aspartic acid. wikipedia.orgselleckchem.com

There is no direct research detailing the effects of this compound on NMDA receptors. However, evidence from related molecules suggests potential interactions. For example, studies of the NMDA receptor ion channel have utilized quaternary ammonium (B1175870) ions of varying alkyl chain lengths to probe the channel pore. Specifically, tetrahexylammonium (B1222370) has been shown to act as a channel blocker, demonstrating that a molecule containing multiple hexyl groups can access and physically occlude the receptor's ion pathway. nih.gov

This finding provides a basis for hypothesizing how this compound might modulate NMDA receptor function. Its structural components could allow for several interaction modes:

Orthosteric Binding: The aspartic acid head is structurally analogous to glutamate and NMDA. It could potentially bind to the glutamate site on the GluN2 subunit or the co-agonist site on the GluN1 subunit, acting as an agonist, a partial agonist, or a competitive antagonist.

Allosteric Modulation: The n-hexyl tail could bind to a hydrophobic allosteric site, distinct from the agonist binding pockets, to modulate the receptor's response to glutamate and glycine.

Channel Blockade: Similar to tetrahexylammonium, the n-hexyl tail could enter and block the open ion channel, preventing ion flux.

The table below outlines the major classes of NMDA receptor modulators, providing a context for the potential mechanisms of this compound.

| Modulator Class | Mechanism of Action | Example Compound |

| Competitive Antagonist | Binds to the glutamate site, preventing agonist binding. | AP5 |

| Glycine Site Antagonist | Binds to the co-agonist (glycine) site, preventing co-agonist binding. | 7-Chlorokynurenic acid |

| Uncompetitive Channel Blocker | Binds inside the ion channel pore when it is open, physically blocking ion flow. | MK-801 (Dizocilpine) |

| Non-competitive Antagonist | Binds to an allosteric site to reduce receptor activity without displacing the agonist. | Ifenprodil |

| Agonist/Partial Agonist | Binds to the glutamate or glycine site to activate the channel. | NMDA, Glycine |

Given its structure, this compound represents an intriguing candidate for a modulator that could combine features from these different classes, potentially leading to a unique pharmacological profile.

Influence on Cellular Processes in Research Models

Cellular Uptake and Intracellular Distribution

There is a lack of direct experimental data on the cellular uptake and intracellular distribution of this compound. The introduction of an N-hexyl group is expected to increase the lipophilicity of the amino acid, which could facilitate its passage across the cell membrane via passive diffusion. rsc.org The cellular uptake of various N-alkylated molecules has been shown to be influenced by the nature of the alkyl chain. pnas.org

Studies on other molecules containing a hexyl group, such as 3,6-bis(3-hexylguanidino)acridine (hexyl-GNDA), have demonstrated cell-type specific intracellular localization. For example, hexyl-GNDA was found to accumulate in the nuclei of A2780 and NIH-3T3 cells, while it was localized at the plasma membrane and in the cytosol of SH-SY5Y cells. This suggests that the distribution of a molecule with a hexyl moiety can be influenced by the specific characteristics of the cell line. While not directly comparable, this highlights the possibility that this compound could also exhibit cell-type dependent distribution patterns. The precise mechanisms of uptake, such as the involvement of specific transporters or endocytic pathways, have not been studied for this compound. mdpi.com

Effects on Cell Viability and Proliferation in in vitro Systems

For instance, a study on copolymers of L-glutamic acid and D-phenylalanine, where n-hexylamine was used as an initiator for the polymerization, showed that the resulting nanoparticles had low cytotoxicity on HEK-293 cells. However, this study does not assess the effect of the monomeric this compound.

Other studies on different N-alkylated amino acid derivatives have shown a range of effects on cell proliferation. For example, some N-alkylated hydroxamates have been found to inhibit cancer cell proliferation. benthamdirect.comresearchgate.netplos.orgnih.gov In contrast, studies on β-peptides derived from L-aspartic acid did not show toxicity in HeLa and COS-1 cell lines. nih.gov These varied results indicate that the biological activity of N-alkylated amino acids is highly dependent on the specific molecular structure. Without direct testing, the impact of this compound on cell viability and proliferation remains unknown.

Metabolic Pathway Interventions in Model Systems

Perturbation of Aspartate-Derived Amino Acid Metabolic Pathways

There is no scientific information available on whether or how this compound perturbs the metabolic pathways derived from aspartate in any model system. Aspartate is a central metabolite that serves as a precursor for the synthesis of several other amino acids, including lysine, threonine, methionine, and isoleucine, through the aspartate metabolic pathway. nih.govmdpi.com It is also involved in the urea (B33335) cycle and gluconeogenesis. mdpi.com

Enzymes in these pathways, such as aspartate aminotransferase, exhibit high substrate specificity. asm.orgproteopedia.orgnih.govnih.govthermofisher.cn The introduction of a hexyl group on the nitrogen atom of aspartic acid would create a significantly different molecule. It is plausible that this modification could hinder its recognition and processing by the enzymes that normally metabolize aspartate. N-alkylation can prevent oxidative deamination, a key step in amino acid catabolism. annualreviews.org The metabolic fate of N-alkylated polyamine analogues has been studied, showing that they can be metabolized by specific oxidases, though this is a different class of molecules. nih.gov Whether this compound can be metabolized by any cellular enzymes, or if it acts as an inhibitor of enzymes in the aspartate metabolic pathways, has not been investigated.

Role in Intermediary Metabolism and Nucleotide Synthesis

Currently, there is a notable scarcity of specific research detailing the precise role of this compound in intermediary metabolism and nucleotide synthesis. While the metabolic functions of its parent molecule, L-aspartic acid, are well-documented, the influence of the N-hexyl modification on these pathways has not been extensively investigated. The available information on N-alkylated amino acids suggests potential alterations in their metabolic fate and biological activity compared to their unmodified counterparts.

L-aspartic acid is a crucial non-essential amino acid that serves as a key node in central metabolism. patsnap.comwikipedia.orgnih.gov It is both synthesized from and converted to oxaloacetate, an intermediate of the citric acid cycle, thereby linking amino acid metabolism with cellular energy production. patsnap.comwikipedia.org Furthermore, aspartate is a direct precursor for the synthesis of several other amino acids, including asparagine, lysine, methionine, and threonine in plants and microorganisms. patsnap.comwikipedia.org

In the realm of nucleotide synthesis, aspartate plays a vital role by donating a nitrogen atom for the formation of the purine (B94841) ring and a significant portion of the pyrimidine (B1678525) ring. patsnap.comnih.govfiveable.me Specifically, the nitrogen at position 1 (N1) of the purine ring is derived from the amino group of aspartic acid. letstalkacademy.com In pyrimidine synthesis, the initial committed step involves the enzyme aspartate transcarbamoylase, which catalyzes the reaction between carbamoyl (B1232498) phosphate (B84403) and aspartate. jaypeedigital.comnih.gov

The introduction of an N-hexyl group to aspartic acid likely alters its chemical properties, which could in turn affect its recognition and processing by the enzymes involved in these metabolic pathways. Preliminary investigations into N-alkyl aspartic acid derivatives have shown that they can influence the growth of microorganisms like Escherichia coli and Leuconostoc, indicating some level of biological activity. nih.gov However, these early studies did not elucidate the specific metabolic mechanisms at play.

Research on other N-acylated amino acids has revealed that these modifications can significantly impact their metabolism and cellular functions. nih.gov For instance, the enzymatic machinery that synthesizes and degrades N-acyl amino acids, such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), has been identified, though their substrate specificity for this compound is unknown. nih.gov

Given the lack of direct evidence, the metabolic fate of this compound remains largely speculative. It is possible that the N-hexyl group could sterically hinder the interaction of the aspartate moiety with key enzymes of intermediary metabolism and nucleotide synthesis. Alternatively, the compound might be metabolized through different pathways, potentially involving dealkylation or other modifications.

To provide a comprehensive understanding of the role of this compound in these fundamental cellular processes, further research is imperative. This would require detailed enzymatic assays to assess its potential as a substrate or inhibitor for key metabolic enzymes, as well as metabolic tracing studies to follow its fate within the cell.

Table of Potential Interactions of Aspartate in Core Metabolic Pathways

| Metabolic Pathway | Role of Aspartate | Key Enzymes (for Aspartate Involvement) | Potential Impact of N-Hexyl Group |

| Citric Acid Cycle | Anaplerotic and cataplerotic reactions via oxaloacetate | Aspartate aminotransferase | Unknown; may alter enzyme recognition |

| Urea Cycle | Nitrogen donor (via argininosuccinate) | Argininosuccinate synthetase, Argininosuccinate lyase | Unknown; may impede entry into the cycle |

| Amino Acid Synthesis | Precursor for asparagine, lysine, methionine, threonine | Aspartate kinase, Asparagine synthetase | Unknown; could block precursor function |

| Purine Synthesis | Donates N1 atom to the purine ring | Adenylosuccinate synthetase | Unknown; may prevent incorporation |

| Pyrimidine Synthesis | Provides C4, C5, C6, and N3 atoms | Aspartate transcarbamoylase | Unknown; may inhibit the initial step |

Table of Precursors for Purine and Pyrimidine Rings

| Ring System | Atom | Precursor Molecule |

| Purine | N1 | Aspartic Acid |

| C2, C8 | Formate (from Tetrahydrofolate) | |

| N3, N9 | Glutamine (amide group) | |

| C4, C5, N7 | Glycine | |

| C6 | CO2 | |

| Pyrimidine | N1, C4, C5, C6 | Aspartic Acid |

| N3 | Glutamine (amide group) | |

| C2 | Bicarbonate (HCO3-) |

Advanced Applications and Functional Materials Derived from N Hexyl Aspartic Acid

Peptidomimetic Design and Development

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of N-alkylated amino acids is a key strategy in this field. nih.gov

N-Hexyl Aspartic Acid in Peptide Mimetics for Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, making them critical targets for therapeutic intervention. However, the large and often featureless interfaces of these interactions present significant challenges for small molecule inhibitors. Peptidomimetics, which can mimic the secondary structures of peptides involved in PPIs, offer a promising alternative.

The introduction of an N-hexyl group to aspartic acid can confer several advantageous properties to a peptidomimetic. N-alkylation is a known strategy to increase resistance to proteolytic degradation by sterically hindering the approach of proteases. nih.gov The hexyl group, being a non-polar aliphatic chain, can also enhance the hydrophobicity of the peptidomimetic. This can be particularly useful for targeting PPIs that occur in hydrophobic pockets or at membrane interfaces. While direct studies on this compound in specific PPI inhibitors are not extensively documented, the principles of peptidomimetic design strongly support its potential utility.

Table 1: Potential Contributions of this compound in Peptidomimetic Design

| Feature of this compound | Potential Advantage in Peptidomimetics | Rationale |

|---|---|---|

| N-Hexyl Group | Increased Proteolytic Stability | The alkyl chain on the nitrogen atom sterically hinders enzymatic cleavage of the peptide backbone. |

| Hydrophobic Side Chain | Enhanced Binding Affinity | The hexyl group can participate in hydrophobic interactions within the target protein's binding site. |

Scaffolds for Bioactive Ligands and Molecular Probes

The trifunctional nature of this compound, with its two carboxylic acid groups and a secondary amine, makes it an excellent candidate for a molecular scaffold. Amino acids are versatile building blocks for creating multifunctional molecules. mdpi.com These functional groups can be selectively modified to attach different chemical entities, such as fluorescent tags, targeting moieties, or pharmacophores.

The hexyl group can serve as a lipid-like tail, potentially enabling the scaffold to anchor to cell membranes or interact with lipid-binding proteins. This feature is particularly valuable in the design of molecular probes for studying biological processes at the membrane level. The two carboxylic acid groups provide points for further conjugation, allowing for the creation of complex, multifunctional constructs. For instance, one carboxyl group could be used to attach a targeting ligand, while the other could be linked to a reporter molecule.

Polymer and Biopolymer Engineering

The polymerization of this compound derivatives leads to the formation of functional polymers with tunable properties. These polymers are part of the broader class of polyaspartamides, which are known for their biocompatibility and biodegradability.

Synthesis of this compound-Based Polyelectrolytes and Polyaspartamides

Polyaspartamides are typically synthesized through the ring-opening reaction of polysuccinimide (PSI), a polymer obtained from the thermal polycondensation of L-aspartic acid. researchgate.net The imide rings of PSI are susceptible to nucleophilic attack by primary amines, leading to the formation of polyaspartamide derivatives. researchgate.net The reaction with hexylamine (B90201) results in the formation of poly(N-hexyl aspartamide).

The degree of substitution of the hexyl groups along the polymer backbone can be controlled by the reaction conditions, allowing for the fine-tuning of the polymer's properties. The resulting poly(N-hexyl aspartamide) is an amphiphilic polymer, with a hydrophilic polypeptide backbone and hydrophobic hexyl side chains. Depending on the pH, the remaining carboxylic acid groups on the backbone can be ionized, imparting polyelectrolytic behavior to the polymer.

Table 2: Synthesis of Poly(N-Hexyl Aspartamide)

| Reactant 1 | Reactant 2 | Polymer Product | Key Reaction Type |

|---|

Fabrication of Hydrogels and Nanofibrous Scaffolds for Tissue Engineering Research

Poly(aspartic acid)-based hydrogels and nanofibrous scaffolds are extensively explored for tissue engineering applications due to their biocompatibility and structural similarity to the extracellular matrix (ECM). nih.govmdpi.com The introduction of hydrophobic N-hexyl groups into the polymer structure can significantly influence the properties of these materials.

In hydrogels, the hydrophobic interactions between the hexyl side chains can act as physical crosslinks, leading to the formation of self-healing and injectable hydrogels. nih.gov These hydrogels can encapsulate cells and bioactive molecules for controlled release. The swelling behavior of these hydrogels can also be tuned by the density of the hexyl groups. nih.gov

Nanofibrous scaffolds fabricated from poly(this compound) derivatives via techniques like electrospinning can mimic the fibrous nature of the native ECM. The hydrophobic hexyl groups can modulate the surface properties of the nanofibers, influencing cell adhesion, proliferation, and differentiation.

Self-Assembly Phenomena in Poly(this compound) Systems

The amphiphilic nature of poly(this compound) drives its self-assembly into various nanostructures in aqueous environments. nih.gov The hydrophobic hexyl side chains tend to aggregate to minimize their contact with water, forming the core of the nanostructure, while the hydrophilic polyaspartic acid backbone forms the outer shell. nih.gov

This self-assembly process can lead to the formation of micelles, vesicles, or more complex morphologies depending on the polymer concentration, degree of N-hexylation, and environmental conditions such as pH and ionic strength. nih.gov These self-assembled nanostructures have potential applications in drug delivery, where they can encapsulate hydrophobic drugs in their core and protect them from the aqueous environment of the body.

Table 3: Factors Influencing Self-Assembly of Poly(this compound)

| Factor | Effect on Self-Assembly | Example of Resulting Structure |

|---|---|---|

| Degree of N-Hexylation | Higher hydrophobicity leads to more defined core-shell structures. | Well-formed micelles or vesicles. |

| Polymer Concentration | Above the critical micelle concentration (CMC), self-assembly occurs. | Micelles. |

| pH | Affects the charge of the backbone, influencing inter-chain repulsion and packing. | Changes in micelle size and stability. |

Supramolecular Chemistry and Self-Assembled Structures

This compound, as an amphiphilic molecule possessing both a hydrophilic amino acid headgroup and a hydrophobic hexyl tail, is a prime candidate for participation in supramolecular chemistry and the formation of self-assembled structures. The principles governing the self-assembly of similar amino acid-based surfactants and amphiphilic polymers provide a strong foundation for understanding the potential of this compound in this field. The interplay of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, dictates the spontaneous organization of these molecules into ordered, functional nano- and microstructures.

The self-assembly of amphiphilic derivatives of poly(aspartic acid) has been shown to be highly tunable. By varying the degree of substitution of hydrophobic side chains, a range of morphologies can be achieved. For instance, studies on poly(aspartic acid) grafted with octadecyl chains have demonstrated a transition from spherical micelles to rod-like structures, vesicles, and even lamellar sheets as the hydrophobic content is increased. mdpi.com This suggests that this compound, and its oligomers or polymers, could form a variety of self-assembled architectures depending on concentration, solvent conditions, and pH.

In aqueous environments, it is anticipated that this compound would self-assemble to minimize the unfavorable interactions between the hydrophobic hexyl chains and water. This would likely lead to the formation of micelles or vesicles, with the hexyl groups sequestered in the core and the hydrophilic aspartic acid headgroups exposed to the aqueous phase. The chirality of the aspartic acid moiety can also play a crucial role in the self-assembly process, potentially leading to the formation of chiral supramolecular structures such as helical ribbons or twisted fibers. acs.org Such chiral assemblies are of significant interest for applications in chiral recognition and separation. researchgate.netnih.gov

In organic solvents, this compound has the potential to act as a low-molecular-weight organogelator. rsc.orgwhiterose.ac.uk In this scenario, the aspartic acid headgroups would likely interact via hydrogen bonding to form the backbone of a three-dimensional network that entraps the solvent molecules, leading to the formation of a supramolecular gel. The properties of such gels, including their thermal stability and mechanical strength, would be influenced by the length of the alkyl chain and the specific intermolecular interactions.

Table 1: Predicted Self-Assembled Structures of this compound Derivatives

| Derivative/Condition | Dominant Non-Covalent Interactions | Predicted Supramolecular Structure | Potential Application |

| This compound in Water | Hydrophobic Interactions, Hydrogen Bonding | Micelles, Vesicles | Drug Delivery |

| Poly(this compound) in Water | Hydrophobic Interactions, Hydrogen Bonding | Spherical or Rod-like Micelles, Vesicles, Lamellae | Biomaterials, Nanoreactors |

| This compound in Organic Solvents | Hydrogen Bonding, van der Waals Forces | Fibrillar Networks (Organogels) | Crystallization Media, Controlled Release |

| Chiral this compound Assemblies | Chirality-induced Packing, Hydrogen Bonding | Helical Ribbons, Twisted Fibers | Chiral Separations, Asymmetric Catalysis |

Advanced Chemical Probes and Biosensors for Research Applications

The unique chemical structure of this compound, featuring a reactive amino acid core and a modifiable hexyl chain, makes it a versatile platform for the design of advanced chemical probes and biosensors. While specific applications of this compound in this domain are still emerging, the principles of probe and sensor design provide a clear roadmap for its potential uses.

Chemical Probes:

Fluorescent chemical probes are indispensable tools in biomedical research for visualizing and quantifying biological molecules and processes. nih.govacs.orgnih.gov this compound can be chemically modified to create such probes. For example, a fluorophore could be attached to the amino group or one of the carboxyl groups of the aspartic acid moiety. The hexyl chain could be functionalized with a reactive group for covalent attachment to a target biomolecule or with a recognition motif to enable specific non-covalent binding.

A probe based on this compound could be designed to report on the polarity of its microenvironment. The amphiphilic nature of the molecule would allow it to partition into cellular membranes or hydrophobic pockets of proteins. Changes in the fluorescence properties of the attached dye could then signal alterations in the local environment, providing insights into membrane dynamics or protein conformational changes.

Biosensors:

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. nih.govresearchgate.netresearchgate.net this compound derivatives can be incorporated into various components of a biosensor.

Recognition Element: this compound itself, or peptides containing this modified amino acid, could be used as a recognition element for specific targets. The chirality of the aspartic acid could be exploited for the enantioselective recognition of other chiral molecules. researchgate.netnsf.gov Furthermore, the carboxyl groups can act as chelating agents for metal ions, suggesting the potential for developing sensors for heavy metals. mdpi.com

Immobilization Matrix: Self-assembled monolayers or hydrogels formed from this compound derivatives could serve as a matrix for immobilizing enzymes or antibodies onto a sensor surface. The biocompatibility of amino acid-based materials is a significant advantage in this context.

Signal Transduction: The binding of an analyte to a recognition element based on this compound could trigger a conformational change in a self-assembled structure, leading to a detectable signal. For example, the disruption of a supramolecular gel or a change in the aggregation state of nanoparticles could be monitored.

The development of biosensors for amino acids is an active area of research, with applications in disease diagnosis and monitoring. nih.govnih.govresearchgate.net An electrochemical biosensor for aspartic acid has been reported, demonstrating the feasibility of detecting this amino acid. nih.gov By incorporating this compound into the design, it may be possible to create sensors with enhanced sensitivity, selectivity, or new functionalities.

Table 2: Potential Biosensor Applications Utilizing this compound Derivatives

| Biosensor Component | Role of this compound Derivative | Analyte | Transduction Method |

| Recognition Layer | Chiral selector in a self-assembled monolayer | Enantiomers of drugs or amino acids | Electrochemical, Optical |

| Recognition Layer | Metal ion chelator | Heavy metal ions (e.g., Cu²⁺, Ni²⁺) | Fluorescence, Colorimetric |

| Immobilization Matrix | Biocompatible hydrogel for enzyme entrapment | Substrate of the entrapped enzyme | Amperometric, Potentiometric |

| Signal Generation | Component of a stimuli-responsive supramolecular assembly | Molecules that interact with the assembly | Change in fluorescence or conductivity |

Computational and Theoretical Chemistry Studies of N Hexyl Aspartic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the molecular properties of compounds like N-Hexyl aspartic acid from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

DFT is widely employed to determine the geometry-optimized structures and electronic properties of molecules. For an N-substituted aspartic acid, DFT calculations, often using a functional like B3LYP with a basis set such as cc-pVDZ or 6-31G(d,p), can predict key structural and electronic parameters. gre.ac.ukmdpi.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity.

From these orbital energies, various chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's behavior in chemical reactions.

Table 1: Key Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This interactive table outlines the standard descriptors derived from quantum chemical calculations.

Quantum chemical calculations are indispensable for mapping out reaction pathways and understanding complex chemical transformations. By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energy barriers, which are key to predicting reaction rates.

For instance, the deamidation of asparagine, which involves the aspartic acid backbone, has been studied using quantum mechanics/molecular mechanics (QM/MM) methods. acs.org This reaction proceeds through a succinimide (B58015) intermediate, and calculations have identified the ring-closure and deamination stages as the rate-determining steps under physiological pH conditions. acs.org A similar approach could be applied to study the hydrolysis of the amide bond in this compound or other reactions involving its side chain.

Furthermore, these methods can elucidate stereochemical outcomes. The enzymatic synthesis of N-substituted aspartic acids via conjugate addition to fumaric acids has been shown to proceed with a specific stereochemical course (anti-addition), which can be rationalized through computational modeling of the enzyme's active site. rsc.org

Molecular Dynamics Simulations and Conformational Sampling

While quantum calculations provide insight into static structures and reactions, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be crucial for understanding its conformational landscape. The flexibility of the hexyl chain and the rotatable bonds in the aspartic acid backbone mean the molecule can adopt numerous conformations. MD simulations in explicit solvent (like water) can sample these conformations, revealing the most stable or populated structures and the energy barriers between them. acs.org

Key properties derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating structural stability over time. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule. nih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule exposed to the solvent, which is important for solubility and interactions. nih.gov

Hydrogen Bonding Analysis: Quantifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds, which are critical for stabilizing specific conformations and mediating interactions. nih.gov

Constant-pH MD simulations can also be employed to study how the protonation states of the carboxylic acid groups change in response to the environment, providing insights into the molecule's pKa values. acs.org

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding ligand-protein interactions.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking: Placing the ligand into the binding site of the protein using a search algorithm to explore various positions and conformations.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is predicted to be the most stable binding mode.

Studies on analogues of aspartic acid have successfully used docking to identify and optimize inhibitors for various enzymes, such as aspartate semialdehyde dehydrogenase (ASADH). nih.gov Similarly, docking has been instrumental in understanding how peptides containing the arginine-glycine-aspartic acid (RGD) motif bind to integrin receptors. acs.orgresearchgate.net

For this compound, docking could predict its binding mode within a target active site. The analysis would reveal key interactions, such as hydrogen bonds involving the carboxyl groups or the amide bond, and hydrophobic interactions involving the hexyl chain.

Table 2: Example of Docking Results for an Aspartic Acid Analogue

| Parameter | Value/Description |

| Target Protein | Integrin αvβ3 |

| Ligand | RGD-like Cyclopeptide |

| Docking Score | -9.8 kcal/mol |

| Key Interacting Residues | |

| Arg (ligand) | Forms salt bridge with Asp218 (receptor) |

| Asp (ligand) | Coordinates with Mn2+ ion in MIDAS site |

| N-substituent | Occupies a hydrophobic pocket near Tyr122 |

This interactive table shows typical data obtained from a molecular docking study, illustrating the types of interactions that would be analyzed for this compound.

Prediction of Advanced Spectroscopic Properties for Mechanistic Understanding

Computational methods are powerful tools for predicting and interpreting spectroscopic data, providing a direct link between a molecule's computed structure and its experimental characterization. rsc.orgaip.org

DFT calculations can accurately predict vibrational frequencies. These computed spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to provide a detailed assignment of vibrational modes. For N-acetyl-L-Asp, DFT calculations have been used to assign fundamental vibrational modes, helping to understand how the acetyl group influences the molecule's vibrational properties compared to unsubstituted amino acids. gre.ac.uk This same approach would be invaluable for identifying characteristic vibrational signatures of the N-hexyl group in this compound.

Similarly, quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C) and coupling constants. By comparing computed NMR parameters for different possible conformations with experimental data, it is possible to determine the dominant structure of the molecule in solution. This combined experimental and computational approach is essential for a complete structural and mechanistic understanding of molecules like this compound. rsc.org

Advanced Analytical Methodologies for N Hexyl Aspartic Acid and Its Derivatives in Complex Research Matrices

Hyphenated Chromatographic Techniques (e.g., UHPLC-MS/MS, GC-MS/MS)

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of mass spectrometry, represents the cornerstone for analyzing N-Hexyl aspartic acid in multifaceted samples.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is exceptionally well-suited for the analysis of this compound. Due to the compound's inherent polarity and non-volatility, it can often be analyzed directly without derivatization. The UHPLC system, utilizing columns with sub-2 µm particles, provides rapid and highly efficient separations. chromatographyonline.com When coupled with a tandem mass spectrometer, typically using electrospray ionization (ESI), the method offers unparalleled sensitivity and selectivity. nih.gov Detection is often performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, minimizing matrix interference and allowing for accurate quantification even at very low concentrations. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but its application to amino acids like this compound is contingent upon a crucial sample preparation step: derivatization. sigmaaldrich.com The native compound is non-volatile and thermally labile, making it incompatible with standard GC conditions. thermofisher.com Through derivatization, the polar functional groups (the secondary amine and two carboxylic acids) are converted into more volatile and thermally stable moieties, enabling separation on a GC column and subsequent detection by MS. sigmaaldrich.comnih.gov

Development of Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process essential for rendering non-volatile compounds like this compound suitable for GC analysis and can also be used to enhance detection in LC methods. sigmaaldrich.comrsc.org The choice of derivatizing agent is critical and depends on the analytical technique and the functional groups present in the molecule.

For GC-MS analysis , two primary strategies are applicable:

Silylation: This is a common and effective method where active hydrogens on the amine and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. The resulting derivatives are significantly more volatile and thermally stable. thermofisher.com TBDMS derivatives, in particular, are known to be more stable against hydrolysis than TMS derivatives. sigmaaldrich.com

Alkylation/Acylation: This two-step approach involves esterification of the carboxyl groups followed by acylation of the amino group. A common method uses alkyl chloroformates, such as methyl chloroformate (MCF), which react rapidly with both amino and carboxyl groups in an aqueous medium, offering a fast and robust derivatization pathway. nih.gov Another approach involves reacting the compound with an alcohol (e.g., methanol (B129727) in 2 M HCl) to form methyl esters, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). This creates stable derivatives with excellent chromatographic properties and high electronegativity for sensitive detection. mdpi.com

For UHPLC-MS/MS analysis , while often not required, derivatization can be employed to improve ionization efficiency or chromatographic retention. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the secondary amine to attach a tag that enhances detectability in mass spectrometry. acs.org

Below is an illustrative table of hypothetical chromatographic data for this compound using different derivatization strategies.

| Derivative | Technique | Hypothetical Retention Time (min) | Notes |

|---|---|---|---|

| Underivatized | UHPLC-MS/MS | 4.5 | Separated on a C18 reversed-phase column. |

| AQC Derivative | UHPLC-MS/MS | 8.2 | Increased retention and ionization efficiency. |

| TBDMS Derivative | GC-MS | 12.7 | Highly volatile and stable derivative. sigmaaldrich.com |

| MCF Derivative | GC-MS | 10.9 | Rapid, single-step derivatization. nih.gov |

Chiral Separation Techniques for Enantiomeric Analysis

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (L- and D-forms). Distinguishing between these enantiomers is critical, as they can have vastly different biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. csfarmacie.cz

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. chiralpedia.com

Several types of CSPs are effective for the separation of amino acids and their derivatives:

Macrocyclic Glycopeptide CSPs: Phases based on selectors like teicoplanin (e.g., CHIROBIOTIC T) are particularly versatile for separating underivatized amino acids. chromatographytoday.com They possess multiple functional groups that allow for various interactions, including hydrogen bonding, ionic, and hydrophobic interactions. The D-enantiomer is often more strongly retained on these types of columns. sigmaaldrich.com

Polysaccharide-based CSPs: These phases consist of derivatized cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. They are widely used for a broad range of chiral compounds, including N-protected amino acids. csfarmacie.czphenomenex.com

Ligand Exchange CSPs: These columns contain a chiral ligand (often an amino acid like phenylalanine) complexed with a metal ion (typically copper). Enantiomeric separation occurs via the formation of mixed-ligand diastereomeric complexes with the analyte. chromatographytoday.com

The following table provides a hypothetical example of a chiral separation of this compound enantiomers.

| Parameter | Value | Description |

|---|---|---|

| CSP Used | Teicoplanin-based (CHIROBIOTIC T) | A macrocyclic glycopeptide chiral stationary phase. chromatographytoday.com |

| Retention Time (L-isomer) | 9.8 min | Elution time for the L-enantiomer. |

| Retention Time (D-isomer) | 11.5 min | Elution time for the D-enantiomer. sigmaaldrich.com |

| Selectivity Factor (α) | 1.17 | Ratio of retention factors (k'D / k'L), indicates separation. |

| Resolution (Rs) | 2.1 | Degree of separation between the two peaks (baseline resolution > 1.5). |